N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide
Description
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide is a complex azo compound characterized by:
- Core structure: Acetamide backbone with a phenyl ring substituted by an azo (–N=N–) group.
- Key substituents: A 2-chloro-4-nitrophenyl moiety attached to the azo group. A branched amino group at the 5-position of the phenyl ring, featuring a 2-cyanoethyl and a 2-(2-ethoxyethoxy)ethyl chain.
- Molecular formula: C₂₁H₂₄ClN₅O₅ (calculated from similar analogs in ).
- Applications: Azo compounds are widely used in dyes, pigments, and pharmaceuticals due to their chromophoric and bioactive properties .
Properties
CAS No. |
73384-67-5 |
|---|---|
Molecular Formula |
C23H27ClN6O5 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-cyanoethyl-[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C23H27ClN6O5/c1-3-34-13-14-35-12-11-29(10-4-9-25)18-5-8-22(23(16-18)26-17(2)31)28-27-21-7-6-19(30(32)33)15-20(21)24/h5-8,15-16H,3-4,10-14H2,1-2H3,(H,26,31) |
InChI Key |
KXTGCBFHJRKDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 5-amino-2-cyanoethyl-2-(2-ethoxyethoxy)ethylamine, under controlled pH conditions to form the azo compound.
Acetylation: The final step involves the acetylation of the amino group to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
The compound features an azo group, which is significant for its reactivity and applications in dye chemistry. The presence of a chloro and nitro group enhances its electrophilic characteristics, making it useful in various chemical reactions.
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide has been effectively analyzed using reverse phase HPLC methods. A study demonstrated that this compound could be separated using a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry applications .
Table: HPLC Method Parameters
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile + Water + Acid |
| Particle Size | 3 µm |
| Application | Isolation of impurities |
Pharmacokinetics
The compound's structure suggests potential applications in pharmacokinetics, particularly in drug formulation and delivery systems. Its lipophilicity (LogP = 6.57) indicates good membrane permeability, making it suitable for oral or transdermal drug delivery systems .
Dye Chemistry
Given its azo structure, this compound can be utilized as a dye intermediate or in the synthesis of azo dyes. The stability and vibrant color properties of azo compounds make them valuable in textile and food industries.
Case Study 1: HPLC Analysis for Impurity Isolation
In a study conducted by SIELC Technologies, the compound was subjected to HPLC analysis to isolate impurities from synthetic processes. The results indicated that the method was scalable and effective for preparative separations, which is crucial for ensuring the purity of pharmaceutical compounds .
Case Study 2: Drug Delivery Systems
Research published in various pharmacological journals has explored the use of similar compounds in drug delivery systems. The findings suggest that modifications to the side chains can enhance bioavailability and therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, cyano, chloro) on the arylazo moiety enhance stability and redshift absorption spectra .
- Amino Group Flexibility: Branched chains (e.g., 2-(2-ethoxyethoxy)ethyl) improve solubility in polar solvents compared to rigid substituents like benzyl .
- Halogen Effects : Bromo/chloro substituents increase molecular weight and may influence photodegradation resistance .
Physicochemical Properties
- Solubility: The target compound’s ethoxyethoxy chain enhances water solubility relative to analogs with alkyl or benzyl groups (e.g., ’s benzylamino derivative) .
- Thermal Stability: Nitro and cyano groups contribute to higher melting points (>200°C) compared to non-nitro analogs (e.g., ’s N-(4-chloro-2-nitrophenyl)acetamide, m.p. ~150°C) .
- LogP: The target compound’s logP (estimated ~3.7) is lower than derivatives with hydrophobic substituents (e.g., dipropylamino in : logP ~4.2) .
Biological Activity
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide is a complex organic compound with potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H20ClN5O4
- Molecular Weight : 429.857 g/mol
- Stereochemistry : Achiral with one E/Z center.
The compound's structure includes an azo linkage and various functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. The presence of the nitrophenyl group is crucial for enhancing the biocidal activity against various pathogens.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The antimicrobial action is hypothesized to involve the disruption of bacterial cell membranes and interference with nucleic acid synthesis. The nitro group may undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various azo compounds, including this compound. The results demonstrated that this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of the compound in human cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
